

# GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Inhibitor

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## Compound of Interest

Compound Name: GSK 4027

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## Abstract

GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These lysine acetyltransferases (KATs) are key epigenetic regulators implicated in various diseases, including cancer and inflammatory conditions. This document provides a comprehensive technical overview of GSK4027, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays. Furthermore, it illustrates the core signaling pathways influenced by PCAF/GCN5 inhibition.

## Introduction

The bromodomain and extra-terminal domain (BET) family of proteins has been a major focus of epigenetic drug discovery. However, the development of selective inhibitors for other bromodomain-containing proteins is crucial for dissecting their specific biological roles and exploring new therapeutic avenues. PCAF and GCN5 are homologous KATs that play critical roles in transcriptional regulation by acetylating histone and non-histone proteins.[3] Their bromodomains recognize acetylated lysine residues, tethering the enzyme complexes to chromatin and facilitating gene activation. Dysregulation of PCAF and GCN5 activity has been linked to the progression of various cancers and inflammatory diseases.[2]

GSK4027 emerged from a medicinal chemistry effort to develop a potent and selective chemical probe for the PCAF/GCN5 bromodomains.[1] Its high selectivity against the BET family ( $\geq 18,000$ -fold) and other bromodomain families ( $\geq 70$ -fold) makes it an invaluable tool for elucidating the specific functions of PCAF and GCN5 in cellular processes.[2] This guide summarizes the key quantitative data for GSK4027 and provides detailed methodologies for its characterization.

## Quantitative Data Summary

The inhibitory activity and selectivity of GSK4027 have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of GSK4027

Target	Assay Type	Value	Reference
PCAF	BROMOscan	$K_i = 1.4 \text{ nM}$	[2]
GCN5	BROMOscan	$K_i = 1.4 \text{ nM}$	[2]
PCAF	TR-FRET	$pIC_{50} = 7.4 \text{ (40 nM)}$	[2]

Table 2: Cellular Potency of GSK4027

Target	Assay Type	Cell Line	Value	Reference
PCAF	NanoBRET	HEK293	$pIC_{50} = 7.2 \text{ (60 nM)}$	[2]

Table 3: Selectivity Profile of GSK4027 (BROMOscan)

Bromodomain Family	Representative Member	Selectivity Fold (vs. PCAF/GCN5)	Reference
BET	BRD4	$>18,000$	[2]
Other Families	BRPF1, BRD1, FALZ	$>70$	[2]

## Experimental Protocols

Detailed methodologies for the key assays used to characterize GSK4027 are provided below.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of GSK4027 to the PCAF bromodomain by competing with a fluorescently labeled ligand.

Materials:

- Recombinant PCAF bromodomain protein
- Fluorescently labeled bromodomain ligand (e.g., a biotinylated histone peptide)
- Europium-labeled streptavidin (donor fluorophore)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- GSK4027 compound serial dilutions
- 384-well low-volume black plates

Procedure:

- Prepare a master mix of the PCAF bromodomain protein and the biotinylated histone peptide ligand in assay buffer.
- Add the master mix to the wells of a 384-well plate.
- Add serial dilutions of GSK4027 or DMSO (vehicle control) to the wells.
- Incubate at room temperature for 30 minutes.

- Prepare a detection mix containing Europium-labeled streptavidin and the streptavidin-conjugated acceptor fluorophore in assay buffer.
- Add the detection mix to all wells.
- Incubate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC<sub>50</sub> value.

## BROMOscan® Ligand Binding Assay

This competitive binding assay quantifies the interaction of GSK4027 with a panel of bromodomains.

Methodology: The BROMOscan® assay is a proprietary competition binding assay performed by DiscoverX (now part of Eurofins Discovery). The general principle involves:

- Test compounds are incubated with DNA-tagged bromodomain proteins.
- The mixture is added to wells containing an immobilized, proprietary bromodomain ligand.
- The amount of bromodomain protein bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
- A competition curve is generated by measuring the displacement of the tagged bromodomain from the immobilized ligand at various concentrations of the test compound.
- The dissociation constant (K<sub>i</sub>) is calculated from the competition curve.

## NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the ability of GSK4027 to engage the full-length PCAF protein inside cells.

**Materials:**

- HEK293 cells
- Plasmid encoding NanoLuc®-PCAF fusion protein
- Plasmid encoding HaloTag®-Histone H3.3 fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)
- Nano-Glo® Live Cell Reagent
- GSK4027 compound serial dilutions
- 384-well white plates

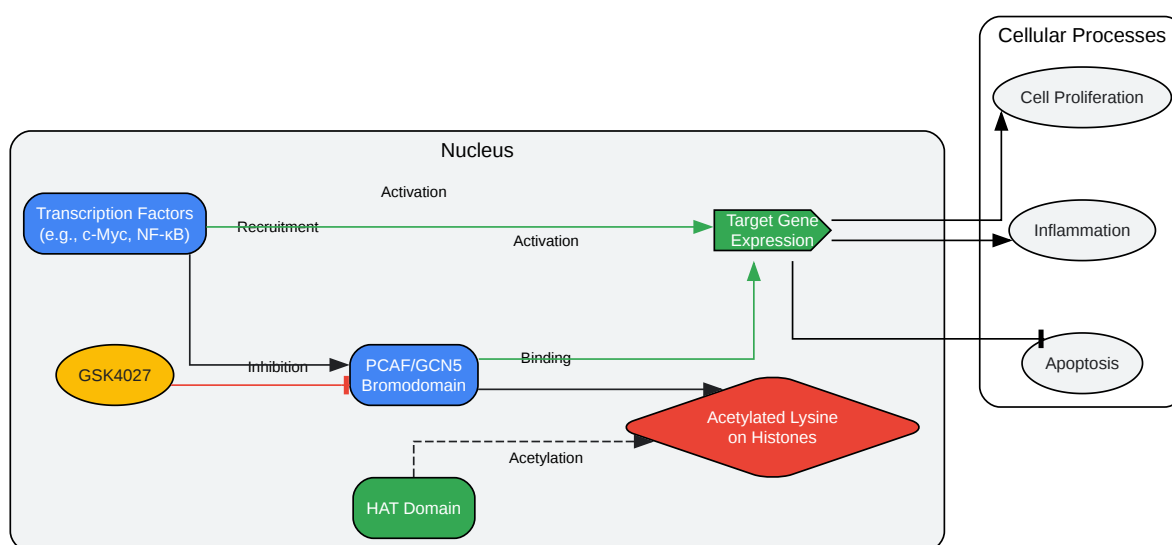
**Procedure:**

- Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 30 minutes at 37°C.
- Dispense the cell suspension into a 384-well white plate.
- Add serial dilutions of GSK4027 or DMSO to the wells.
- Incubate for 90 minutes at 37°C.
- Add Nano-Glo® Live Cell Reagent to all wells.
- Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, ~618 nm) emission wavelengths.

- Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC<sub>50</sub>.

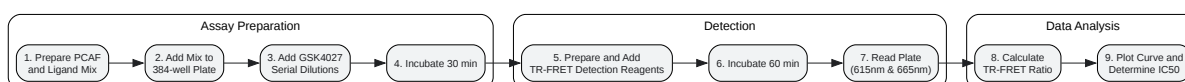
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PCAF/GCN5 and the general workflows of the experimental assays described.



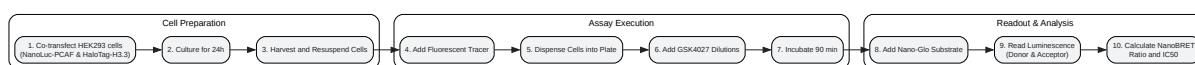
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Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.



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Caption: Workflow for the TR-FRET biochemical assay.



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Caption: Workflow for the NanoBRET™ cellular target engagement assay.

## Conclusion

GSK4027 is a well-characterized, potent, and selective chemical probe for the bromodomains of PCAF and GCN5. Its favorable properties, including cell permeability and high selectivity over other bromodomain families, make it an essential tool for investigating the biological functions of these important epigenetic regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing GSK4027 to explore the therapeutic potential of targeting PCAF and GCN5 in diseases such as cancer and inflammation.

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## References

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- To cite this document: BenchChem. [GSK4027: A Technical Guide to a Selective PCAF/GCN5 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607841#gsk-4027-as-a-pcaf-gcn5-bromodomain-inhibitor]

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